![molecular formula C9H19N3OS2 B14429025 [Nitroso(propyl)amino]methyl diethylcarbamodithioate CAS No. 82846-50-2](/img/structure/B14429025.png)
[Nitroso(propyl)amino]methyl diethylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Nitroso(propyl)amino]methyl diethylcarbamodithioate is a chemical compound that contains a nitroso group, a propylamino group, and a diethylcarbamodithioate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Nitroso(propyl)amino]methyl diethylcarbamodithioate typically involves the reaction of diethylcarbamodithioic acid with nitroso(propyl)amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
[Nitroso(propyl)amino]methyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The propylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amines or carbamodithioates.
Aplicaciones Científicas De Investigación
[Nitroso(propyl)amino]methyl diethylcarbamodithioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [Nitroso(propyl)amino]methyl diethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The propylamino and diethylcarbamodithioate groups may also interact with various cellular components, contributing to the compound’s overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Nitrosamines: Compounds containing the nitroso group bonded to an amine.
Carbamodithioates: Compounds containing the carbamodithioate group.
Uniqueness
[Nitroso(propyl)amino]methyl diethylcarbamodithioate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
82846-50-2 |
|---|---|
Fórmula molecular |
C9H19N3OS2 |
Peso molecular |
249.4 g/mol |
Nombre IUPAC |
[nitroso(propyl)amino]methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C9H19N3OS2/c1-4-7-12(10-13)8-15-9(14)11(5-2)6-3/h4-8H2,1-3H3 |
Clave InChI |
QLANNJHZHZAQIJ-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CSC(=S)N(CC)CC)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


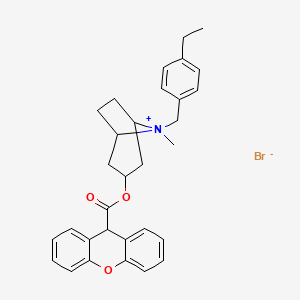
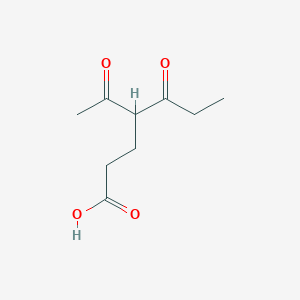
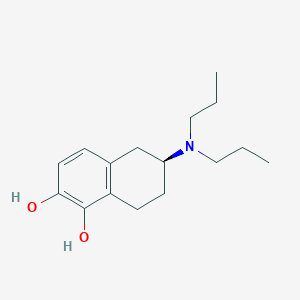
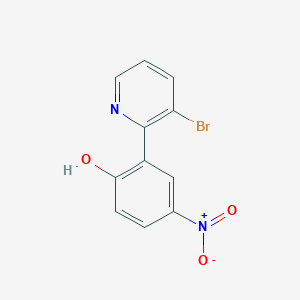
![[2-(Dimethylamino)propan-2-yl]phosphonic acid](/img/structure/B14428965.png)
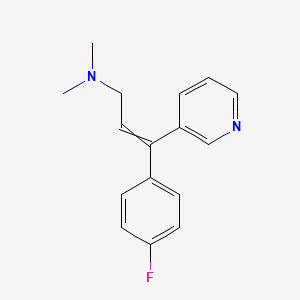
![5,5'-Spirobi[bicyclo[2.1.0]pentane]](/img/structure/B14428985.png)

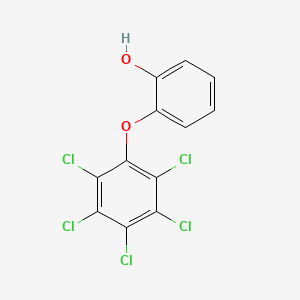
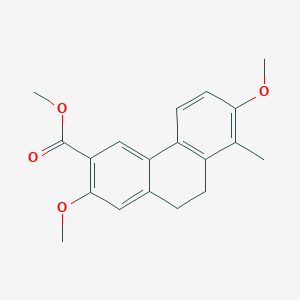
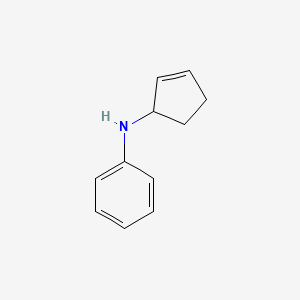

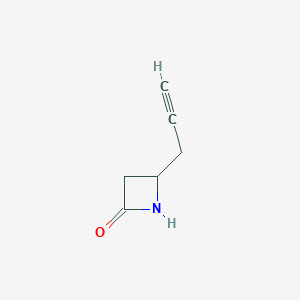
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate](/img/structure/B14429021.png)
